N-Carbobenzyloxy-N'-isopropylhydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzyl N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)12-13-11(14)15-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
InChI Key |
JFPYMFIUKBJWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Carbobenzyloxy N Isopropylhydrazine and Its Analogues
Direct Coupling Approaches
Direct coupling approaches involve the formation of the crucial amide-like bond between a carboxylic acid derivative and a hydrazine (B178648) moiety. These methods are favored for their efficiency and the ability to assemble the target molecule from readily available precursors.
Carbodiimide-Mediated Condensation Reactions with N-Protected Amino Acids
One of the most prevalent methods for forming amide and hydrazide bonds is through the use of carbodiimide (B86325) coupling agents. This strategy involves the activation of a carboxylic acid, such as an N-protected amino acid, which then reacts with a nucleophile like a hydrazine derivative to form the desired product. The reaction proceeds through a highly reactive O-acylisourea intermediate. bachem.com
Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are powerful dehydrating agents widely employed for the synthesis of amides and, by extension, hydrazides. peptide.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the hydrazine.
A key difference between the two reagents lies in the solubility of their urea (B33335) byproducts. peptide.com
DCC forms N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and precipitates out of the reaction mixture. This insolubility facilitates its removal by simple filtration, making DCC particularly suitable for solution-phase synthesis. bachem.compeptide.com
DIC , in contrast, generates N,N'-diisopropylurea (DIU), which is soluble in many organic solvents. This property makes DIC a preferred reagent for solid-phase peptide synthesis (SPPS), as the soluble byproduct can be easily washed away from the resin-bound product. peptide.com
The efficiency and fidelity of carbodiimide-mediated coupling reactions are significantly influenced by the choice of solvents and the inclusion of additives. These factors can help to increase reaction rates, improve yields, and suppress unwanted side reactions, most notably racemization of chiral centers.
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) are frequently incorporated into the reaction mixture. bachem.com The O-acylisourea intermediate formed by the carbodiimide is highly reactive and can rearrange into a stable N-acylurea byproduct, terminating the desired reaction pathway. HOBt intercepts this intermediate to form an HOBt-active ester. nih.gov This active ester is more stable than the O-acylisourea but still highly reactive towards the amine or hydrazine nucleophile, leading to a more efficient and cleaner reaction with minimal racemization. peptide.comnih.gov 4-(N,N-dimethylamino)pyridine (DMAP) can also be used, often in catalytic amounts, as an acyl transfer agent to form a highly reactive acyliminium ion intermediate, further improving coupling yields, especially with less reactive (electron-deficient) amines. nih.gov
Solvents: The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing reaction rates. Solvents commonly used for these coupling reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile. nih.govpeptide.com The polarity of the solvent can affect the reaction pathway; for instance, less polar solvents can accelerate certain reactions by reducing the enthalpic barrier for structural rearrangement of the peptide backbone. nih.gov The selection of greener alternative solvents like ethyl acetate (B1210297) or cyclopentyl methyl ether is also an area of active research to replace less desirable solvents like DCM and DMF. rsc.org
| Coupling Reagent | Additive(s) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 28 | Reaction with an electron-deficient amine. nih.gov |
| DCC | DMAP, HOBt (cat.) | Acetonitrile | 51 | Improved yield with catalytic HOBt. nih.gov |
| EDC | DMAP, HOBt (cat.) | Acetonitrile | 72 | EDC allows for easier work-up due to water-soluble urea byproduct. nih.gov |
Ester Aminolysis and Hydrazinolysis Routes for Hydrazide Precursors
The reaction of esters with hydrazines, known as hydrazinolysis, is a fundamental and direct method for the preparation of acylhydrazides. This nucleophilic acyl substitution reaction involves the attack of a hydrazine derivative on the ester carbonyl group, leading to the displacement of the alkoxy group. This route is particularly convenient for synthesizing hydrazide precursors that can then be further elaborated. oup.com The reaction is typically carried out by heating the ester with hydrazine hydrate, often in an alcohol solvent such as ethanol (B145695).
Strategies Involving Acetals and Ketals as Precursors for Protected Hydrazines
The direct reaction of hydrazines occurs with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). libretexts.orgquora.com Acetals and ketals are, in effect, protected forms of aldehydes and ketones, respectively. They are generally stable in neutral to strongly basic conditions. masterorganicchemistry.com
Their role in the synthesis of protected hydrazines is primarily as a latent carbonyl group. An acetal (B89532) or ketal can be carried through a synthetic sequence where a free carbonyl group would undergo undesired reactions. At the appropriate step, the acetal or ketal is deprotected (hydrolyzed) under acidic conditions to regenerate the aldehyde or ketone, which can then be immediately reacted with a hydrazine to form the corresponding hydrazone. masterorganicchemistry.com Therefore, acetals and ketals serve as valuable precursors to the carbonyl compounds required for hydrazone synthesis. This protective strategy ensures that the hydrazone functionality is introduced at the desired stage of a multi-step synthesis. While less common, direct conversion of acetals to hydrazones can sometimes be achieved with the aid of a Lewis acid catalyst. mdpi.com
Introduction of the Carbobenzyloxy Protecting Group on Isopropylhydrazine Scaffolds
The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis. total-synthesis.com The introduction of the Cbz group onto a hydrazine scaffold, such as isopropylhydrazine, is a key step in synthesizing the target compound.
This protection is typically achieved by reacting the hydrazine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The base, which can be an aqueous carbonate solution (Schotten-Baumann conditions) or an organic base like triethylamine (B128534) or N,N-diisopropylethylamine in a solvent like dichloromethane, serves to neutralize the hydrochloric acid that is liberated during the reaction. total-synthesis.com
For an unsymmetrical substrate like isopropylhydrazine ((CH₃)₂CHNHNH₂), the reaction's regioselectivity is a critical consideration. Isopropylhydrazine possesses two distinct nitrogen atoms: the internal, substituted N' atom and the terminal, unsubstituted N atom. Based on fundamental principles of chemical reactivity, acylation is expected to occur preferentially at the terminal (NH₂) nitrogen. This preference is due to the terminal nitrogen being both more nucleophilic (due to the electron-donating effect of the adjacent nitrogen) and significantly less sterically hindered than the internal nitrogen atom attached to the bulky isopropyl group.
Methods for Selective N-Protection
The selective protection of one nitrogen atom in a substituted hydrazine, such as isopropylhydrazine, is a foundational step in its use as a synthetic building block. The primary goal is to introduce the Cbz group onto the less substituted nitrogen atom, leaving the more substituted nitrogen available for subsequent reactions. The most common method for achieving this is through acylation with benzyl chloroformate (Cbz-Cl). total-synthesis.com
The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) and an organic solvent. total-synthesis.comgoogle.com The amine nitrogen of isopropylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the hydrochloric acid generated during the reaction. total-synthesis.com Alternative reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) can also be used, often with an organic base in an anhydrous solvent system. total-synthesis.com
A general procedure involves dissolving the hydrazine in a suitable solvent system, cooling the mixture, and then adding the Cbz-Cl reagent. google.com The choice of base and solvent can be optimized to maximize the yield of the desired mono-protected product.
Regioselectivity Considerations in Cbz-Protection Schemes
When protecting unsymmetrical hydrazines like isopropylhydrazine, regioselectivity is a key consideration. The two nitrogen atoms exhibit different degrees of nucleophilicity and steric hindrance. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the internal nitrogen atom substituted with the isopropyl group.
Consequently, the acylation reaction with benzyl chloroformate preferentially occurs at the less hindered, more accessible terminal nitrogen atom. This steric control is the dominant factor directing the regioselectivity, leading to the formation of N-Carbobenzyloxy-N'-isopropylhydrazine over the N'-Carbobenzyloxy-N-isopropylhydrazine isomer. While electronic effects also play a role, the bulkiness of the isopropyl group is the primary determinant for the site of protection in this class of compounds. This selective protection is crucial as it dictates which nitrogen atom is available for subsequent synthetic transformations. missouri.edu
Deprotection Methodologies for this compound
The removal of the Cbz group is a critical final step in many synthetic sequences. The choice of deprotection method depends heavily on the presence of other functional groups within the molecule. The primary strategies are catalytic hydrogenolysis and nucleophilic cleavage, each with specific protocols and applications. scientificupdate.comresearchgate.net
Catalytic Hydrogenolysis Strategies
Catalytic hydrogenolysis is the most common and often preferred method for Cbz group removal due to its efficiency and the clean nature of its byproducts. scientificupdate.com The process involves the reductive cleavage of the benzylic C-O bond. The general mechanism proceeds through the catalytic hydrogenolysis of the benzyl ether portion of the carbamate (B1207046), which forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, along with toluene (B28343) and carbon dioxide as the sole byproducts. taylorfrancis.com
The standard protocol for Cbz deprotection is hydrogenolysis using molecular hydrogen (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. scientificupdate.comtaylorfrancis.com This heterogeneous catalysis method is widely used due to its high efficiency and the ease of catalyst removal by simple filtration. nih.gov
The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature and atmospheric or slightly elevated hydrogen pressure. total-synthesis.com The catalyst loading is usually around 5-10 mol% of palladium. nih.gov The efficiency of the reaction can be influenced by the quality of the catalyst, including palladium particle size and dispersion on the carbon support. nih.gov While highly effective, this method is not suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain aryl halides, as competing reductions can occur. scientificupdate.com
| Parameter | Typical Condition | Source(s) |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | taylorfrancis.com |
| Hydrogen Source | Hydrogen gas (H₂) | total-synthesis.com |
| Pressure | Atmospheric to 50 psi | missouri.edu |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | total-synthesis.com |
| Temperature | Room Temperature to 60 °C | total-synthesis.com |
| Byproducts | Toluene, Carbon Dioxide (CO₂) | taylorfrancis.com |
To circumvent the hazards associated with using flammable hydrogen gas, several alternative hydrogen source systems, known as catalytic transfer hydrogenolysis, have been developed. researchgate.net These methods generate hydrogen in situ and are often more convenient for laboratory-scale synthesis.
Common hydrogen donors include:
Ammonium formate (B1220265) (HCO₂NH₄) : Used with Pd/C, this is a very common and effective method for transfer hydrogenolysis. researchgate.net
Sodium borohydride (B1222165) (NaBH₄) : In combination with Pd/C in methanol, NaBH₄ serves as a convenient source of hydrogen for the rapid deprotection of Cbz groups. researchgate.net
Triethylsilane (Et₃SiH) : This reagent can be used with a palladium catalyst to effect the deprotection under mild, neutral conditions. organic-chemistry.org
1,4-Cyclohexadiene : This can also serve as a hydrogen donor in the presence of a palladium catalyst. researchgate.net
These methods generally offer high yields and are compatible with a range of functional groups, providing a safer and more practical alternative to traditional hydrogenation. researchgate.net
| Hydrogen Donor | Catalyst | Typical Solvent | Source(s) |
| Ammonium Formate | Pd/C | Methanol | researchgate.net |
| Sodium Borohydride | Pd/C | Methanol | researchgate.net |
| Triethylsilane | Pd/C | Not specified | organic-chemistry.org |
| 1,4-Cyclohexadiene | Pd/C | DMF | researchgate.net |
Nucleophilic Deprotection Protocols
For substrates containing functionalities sensitive to reductive conditions (e.g., nitro groups, aryl halides, or alkynes), nucleophilic deprotection offers a superior alternative to hydrogenolysis. scientificupdate.comorganic-chemistry.org This strategy avoids the use of hydrogen gas and metal catalysts altogether.
A notable protocol involves the use of a thiol nucleophile, such as 2-mercaptoethanol, in the presence of a base like potassium phosphate. researchgate.netorganic-chemistry.org The proposed mechanism involves an Sₙ2 attack by the thiolate on the benzylic carbon of the Cbz group. scientificupdate.com This cleavage generates an unstable amine carbonate, which then decarboxylates to furnish the desired free amine and a benzylated thiol byproduct. scientificupdate.com This method is particularly valuable in the late stages of complex syntheses where functional group compatibility is paramount. scientificupdate.comorganic-chemistry.org Another approach involves using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which offers a mild, scalable, and safe protocol that tolerates reducible groups and can be performed at room temperature. organic-chemistry.orgnih.gov
| Reagent System | Base | Solvent | Temperature | Source(s) |
| 2-Mercaptoethanol | Potassium Phosphate | N,N-dimethylacetamide (DMAc) | 75 °C | researchgate.netorganic-chemistry.org |
| Aluminum Chloride (AlCl₃) | None | Hexafluoroisopropanol (HFIP) | Room Temperature | organic-chemistry.orgnih.gov |
Chemical Reactivity and Transformations of N Carbobenzyloxy N Isopropylhydrazine
Reactions at the Hydrazide Moiety
The hydrazide core of N-Carbobenzyloxy-N'-isopropylhydrazine is the central point of its reactivity. The electronic nature of the Cbz and isopropyl groups dictates that the two nitrogen atoms have vastly different properties. The nitrogen atom bonded to the Cbz group is part of an amide-like system, significantly reducing its nucleophilicity. Conversely, the nitrogen atom bearing the isopropyl group and a hydrogen atom (N') is a secondary amine and serves as the primary reactive site for nucleophilic attack.
The most characteristic reaction of this compound is the acylation at the N'-isopropyl nitrogen. This nitrogen acts as a potent nucleophile, readily attacking various electrophilic carbonyl compounds to form more complex hydrazide derivatives. oup.com This transformation is a standard method for elongating the molecule or introducing new functional groups.
The reaction with acylating agents such as acyl chlorides or anhydrides proceeds efficiently to yield N-acyl-N'-carbobenzyloxy-N'-isopropylhydrazides. Similarly, reaction with sulfonyl chlorides would produce the corresponding N'-sulfonylated derivatives. These reactions are foundational in the synthesis of complex molecules where a substituted hydrazine (B178648) linkage is required. organic-chemistry.orgacs.org
Table 1: Representative Acylation Reactions
| Reactant (Electrophile) | Product Structure | Product Class |
|---|---|---|
| Acetyl Chloride | Benzyl (B1604629) (2-acetyl-1-isopropylhydrazin-1-yl)formate | N,N'-Disubstituted Acylhydrazide |
| Benzoyl Chloride | Benzyl (2-benzoyl-1-isopropylhydrazin-1-yl)formate | N,N'-Disubstituted Acylhydrazide |
| p-Toluenesulfonyl Chloride | Benzyl (1-isopropyl-2-tosylhydrazin-1-yl)formate | N'-Sulfonyl Hydrazide |
| Phenyl Isocyanate | Benzyl (1-isopropyl-2-(phenylcarbamoyl)hydrazin-1-yl)formate | Semicarbazide Derivative |
The oxidation of hydrazine derivatives can lead to various products depending on the substrate and the oxidizing agent used. For 1,2-disubstituted hydrazines like this compound, oxidation typically generates an azo compound (diimide). These species are often unstable and can serve as reactive intermediates in subsequent reactions, such as diimide reductions.
Alternatively, under specific oxidative conditions, hydrazides can be converted into highly reactive acyl azides. This transformation was first observed by Curtius and is a key step in the Curtius rearrangement for synthesizing amines. oup.com However, this pathway is more common for N-unsubstituted or N'-unsubstituted hydrazides. For N,N'-disubstituted hydrazines, cleavage of the N-N bond is also a possible outcome under harsh oxidative conditions.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Potential Product | Notes |
|---|---|---|
| Lead(IV) acetate (B1210297) | (E)-benzyl (isopropyldiazenyl)formate | Formation of an azo compound. |
| Sodium periodate | (E)-benzyl (isopropyldiazenyl)formate | Common reagent for oxidizing hydrazines. |
| Strong Oxidants (e.g., KMnO₄) | N-N bond cleavage products | Reaction can be difficult to control. |
Nucleophilic Reactivity Profiles in Organic Reactions
The nucleophilicity of this compound is almost exclusively localized at the N'-isopropyl-substituted nitrogen atom. This is a direct consequence of the electronic effects of the two different substituents attached to the hydrazine core.
N-Carbobenzyloxy Nitrogen (N): The Cbz group contains a carbonyl moiety directly attached to the nitrogen. The lone pair of electrons on this nitrogen atom is delocalized into the carbonyl group through resonance, forming a stable amide-like structure. This delocalization significantly reduces the availability of the lone pair, rendering this nitrogen atom essentially non-nucleophilic. Studies on acyl hydrazides confirm that the internal nitrogen atom's nucleophilicity is significantly reduced. nih.gov
N'-Isopropyl Nitrogen (N'): This nitrogen is bonded to an isopropyl group, which is a weak electron-donating group via induction. This effect slightly increases the electron density on the nitrogen atom. More importantly, this nitrogen retains a lone pair of electrons and a hydrogen atom, making it a functional secondary amine. It is therefore the active nucleophilic center of the molecule. Kinetic studies on various hydrazines and hydrazides have systematically shown that alkyl groups increase the reactivity of the nitrogen they are attached to. acs.org
Table 3: Analysis of Substituent Effects on Nitrogen Nucleophilicity
| Nitrogen Atom | Substituent | Electronic Effect | Impact on Nucleophilicity |
|---|---|---|---|
| N | Carbobenzyloxy (Cbz) | -R (Resonance withdrawing), -I (Inductive withdrawing) | Strongly Decreased |
| N' | Isopropyl | +I (Inductive donating) | Increased |
Derivatization for Subsequent Chemical Steps
This compound is well-suited for use as a synthetic intermediate, with two primary strategies for its derivatization: modification at the nucleophilic N'-nitrogen or deprotection of the N-Cbz group to unmask a new reactive site.
The first approach involves leveraging the nucleophilicity of the N'-nitrogen for further functionalization, as detailed in section 3.1.1. This allows for the construction of more complex acyclic structures containing a fully substituted hydrazide core.
The second, and often more synthetically valuable, approach is the removal of the Cbz protecting group. The Cbz group is a widely used protecting group for amines precisely because it can be removed under specific and mild conditions, most commonly through catalytic hydrogenolysis. nih.gov Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, releasing toluene (B28343) and carbon dioxide, and liberating the free primary amine of isopropylhydrazine. nih.govorganic-chemistry.org
This deprotection step is critical as it reveals a new nucleophilic primary amine, which can then participate in a host of subsequent reactions. For example, the resulting isopropylhydrazine can be used to synthesize heterocyclic compounds like pyrazoles or react with aldehydes and ketones to form isopropylhydrazones. nih.govresearchgate.net
Table 4: Key Derivatization Strategies
| Strategy | Reagent / Condition | Resulting Moiety | Purpose |
|---|---|---|---|
| N'-Acylation | R-COCl, Base | N'-Acyl-N-Cbz-N'-isopropylhydrazide | Introduce acyl groups; build complex acyclic structures. |
| N'-Alkylation | R-X, Base | N'-Alkyl-N-Cbz-N'-isopropylhydrazide | Introduce alkyl groups. |
| Cbz Deprotection | H₂, Pd/C | Isopropylhydrazine | Unmask a primary amine for subsequent reactions (e.g., cyclizations, hydrazone formation). |
Applications of N Carbobenzyloxy N Isopropylhydrazine in Advanced Organic Synthesis
Role in Peptide and Peptidomimetic Chemistry
In the intricate domain of peptide synthesis, precise control over reactive functional groups is paramount. N-Carbobenzyloxy-N'-isopropylhydrazine offers a strategic approach to managing the C-terminus of amino acids and peptides, facilitating controlled chain elongation and modification.
Carboxy Protection in Amino Acid and Peptide Synthesis
The use of a hydrazide group to protect the carboxylic acid function of amino acids is a well-established strategy in peptide chemistry. nih.govosti.gov this compound can be employed for this purpose by coupling it with the C-terminus of an N-terminally protected amino acid or peptide. The reaction, typically mediated by standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxybenzotriazole (HOBt), forms a stable peptide hydrazide. nih.gov The Cbz group on one nitrogen and the isopropyl group on the other prevent unwanted side reactions at the protecting moiety itself, ensuring that subsequent reactions occur at the N-terminus of the peptide chain.
Table 1: General Scheme for Carboxyl Protection
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
|---|
This protection strategy effectively masks the reactivity of the C-terminal carboxyl group, allowing for selective deprotection and elongation at the N-terminus.
Precursors for Azide (B81097) Formation in Peptide Elongation
Peptide hydrazides are highly valuable because they serve as direct precursors to peptide azides, which are key intermediates for fragment condensation strategies. springernature.comnih.gov The conversion of a peptide hydrazide to a peptide azide is a straightforward process known as azidation. explorationpub.com This reaction is typically performed under mild, acidic conditions at low temperatures using sodium nitrite (B80452) (NaNO₂). nih.govcytosynthesis.com The resulting C-terminal acyl azide is a reactive species that can be coupled to the N-terminus of another peptide fragment with a very low risk of racemization, a critical advantage in the synthesis of long or complex peptides. cytosynthesis.com
Table 2: Typical Conditions for Peptide Azide Formation
| Starting Material | Reagent | Solvent/pH | Temperature | Product |
|---|
This two-step process—protection as a hydrazide followed by conversion to an azide—provides a robust method for preparing large peptide segments for subsequent ligation. springernature.comexplorationpub.com
Implementation in Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis (SolPPS), where purification is performed after each coupling step, this compound is a suitable C-terminal protecting group. nih.gov The synthesis workflow involves coupling the first amino acid to the hydrazine (B178648) reagent, followed by sequential N-terminal deprotection and coupling reactions in solution. The Cbz group on the hydrazine moiety is stable to a variety of reaction conditions but can be selectively removed when desired. total-synthesis.com The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild process that does not affect most other protecting groups used in peptide synthesis. researchgate.net This orthogonality makes it a valuable component in complex, multi-step solution-phase strategies. total-synthesis.com
Building Block for Nitrogen-Containing Heterocyclic Compounds
Beyond peptide chemistry, the structural features of this compound make it a potential precursor for the synthesis of nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.
Synthesis of Triazoles and Related Azoles
Acylhydrazines are well-established building blocks for the synthesis of 1,2,4-triazoles and other related azole systems. researchgate.netchemistryjournal.net The general synthetic pathway involves the reaction of an acylhydrazine with a compound containing a single carbon atom that can react with both nitrogen atoms of the hydrazine moiety, leading to cyclization.
A plausible route using this compound would first involve its acylation with a carboxylic acid (R-COOH) to form an N-acyl-N'-Cbz-N-isopropylhydrazine intermediate. This intermediate could then be reacted with various reagents to form the triazole ring. For instance, reaction with an isothiocyanate (R'-NCS) would yield a thiosemicarbazide (B42300) derivative, which can undergo base- or acid-catalyzed cyclization to form a substituted 1,2,4-triazole-3-thione. The specific substitution pattern on the resulting triazole would be dictated by the acyl group, the isothiocyanate, and the isopropyl group from the original hydrazine. This versatility allows for the creation of a diverse library of triazole compounds from a single hydrazine precursor. chemistryjournal.net
Participation in Annulation and Cyclization Reactions for Heterocycle Formation
Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of heterocyclic rings. Hydrazine derivatives are valuable precursors in these transformations, often serving as a source of two adjacent nitrogen atoms. In principle, this compound could participate in such reactions, leading to the formation of various N-heterocycles.
One of the most common applications of hydrazines in heterocycle synthesis is the Paal-Knorr reaction for the formation of pyrazoles from 1,3-dicarbonyl compounds. In a hypothetical scenario, this compound could react with a 1,3-diketone under acidic or basic conditions. The reaction would proceed through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a pyrazole (B372694) ring. The carbobenzyloxy (Cbz) and isopropyl groups would be substituents on the resulting pyrazole.
Another potential application is in [3+2] cycloaddition reactions. Hydrazones derived from this compound could, upon activation, form azomethine imine intermediates. These 1,3-dipoles could then react with various dipolarophiles, such as alkenes or alkynes, to afford five-membered heterocyclic rings like pyrazolidines or pyrazolines. The regioselectivity and stereoselectivity of such reactions would be influenced by the nature of the substituents on both the dipole and the dipolarophile.
The following table summarizes potential heterocycles that could be synthesized from this compound based on well-established cyclization reactions.
| Heterocycle Class | Reaction Type | Potential Reactant | Resulting Structure |
| Pyrazole | Paal-Knorr Condensation | 1,3-Diketone | N-Cbz, N'-isopropyl substituted pyrazole |
| Pyrazolidine | [3+2] Cycloaddition | Alkene | Substituted pyrazolidine |
| Pyrazoline | [3+2] Cycloaddition | Alkyne | Substituted pyrazoline |
It is important to note that these are projected applications based on the known reactivity of similar hydrazine derivatives. Specific reaction conditions and outcomes for this compound would require experimental validation.
Contribution to the Construction of Fused N-Heterocyclic Systems
The synthesis of fused N-heterocyclic systems often involves intramolecular cyclization reactions where a hydrazine moiety is tethered to another reactive functional group. This compound could be a precursor to substrates for such cyclizations. For instance, the isopropyl group could be replaced with a more complex substituent containing a reactive site, or the carbobenzyloxy group could be modified.
One of the most well-known reactions for the synthesis of fused N-heterocycles involving a hydrazine is the Fischer indole (B1671886) synthesis. organic-chemistry.org While this reaction typically utilizes arylhydrazines, variations of this reaction could potentially be adapted. If this compound were modified to contain an aryl group, it could undergo the Fischer indolization with a ketone or aldehyde to produce an indole ring fused to another heterocyclic system, depending on the structure of the starting materials. organic-chemistry.org
Furthermore, tandem reactions involving C-H activation have emerged as a powerful tool for the construction of fused heterocycles. mdpi.com A suitably functionalized derivative of this compound could be designed to undergo an intramolecular C-H activation/cyclization cascade to form a fused bicyclic or polycyclic system. The directing group for the C-H activation could be incorporated into the molecule, and the hydrazine moiety would form part of the resulting fused heterocyclic core.
The table below illustrates hypothetical strategies for the synthesis of fused N-heterocyclic systems using a modified this compound.
| Fused Heterocycle Target | Synthetic Strategy | Key Modification of Hydrazine |
| Fused Indole System | Fischer Indole Synthesis | Incorporation of an aryl group |
| Fused Pyrazole System | Intramolecular C-H Activation/Cyclization | Tethering of a reactive functional group |
These examples are speculative and serve to illustrate the potential utility of this compound as a building block in the synthesis of complex fused N-heterocyclic scaffolds.
Contribution to Chemical Library Synthesis
Generation of Multisubstituted Hydrazine Libraries
Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new compounds with desired properties. The synthesis of libraries of structurally diverse molecules often relies on the use of versatile building blocks that can be readily functionalized. This compound, with its differentially protected nitrogen atoms, represents a potential scaffold for the generation of multisubstituted hydrazine libraries.
The synthetic strategy would likely involve the selective deprotection and subsequent functionalization of the two nitrogen atoms. For example, the carbobenzyloxy group is readily removed by hydrogenolysis, which would liberate the corresponding secondary amine. This amine could then be acylated, alkylated, or arylated with a diverse set of reagents to introduce the first point of diversity. Subsequently, if the isopropyl group could be cleaved under different conditions, the second nitrogen atom could be functionalized with another set of diverse building blocks. This sequential functionalization approach would allow for the creation of a library of hydrazines with various substituents at both nitrogen atoms.
A general scheme for the generation of a multisubstituted hydrazine library from a protected hydrazine precursor is outlined below:
Step 1: Deprotection of N-1
Removal of the Cbz group via hydrogenolysis.
Step 2: Functionalization of N-1
Reaction of the free amine with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides).
Step 3: Deprotection of N-2 (Hypothetical)
Cleavage of the N-isopropyl bond (would require specific and selective conditions).
Step 4: Functionalization of N-2
Reaction of the second free amine with a different library of electrophiles.
This approach would lead to a combinatorial library of multisubstituted hydrazines, where the diversity is generated by the different combinations of substituents introduced at each nitrogen atom. Such libraries could be valuable for screening for biological activity or for identifying new ligands for catalysis.
Mechanistic Investigations and Theoretical Studies of N Carbobenzyloxy N Isopropylhydrazine
Reaction Pathway Elucidation and Kinetic Analysis
The elucidation of a reaction pathway involves identifying the sequence of elementary steps through which reactants are converted into products. This often includes the characterization of any reaction intermediates and transition states. Kinetic analysis complements this by quantifying the rates of these steps, providing insights into the factors that control the reaction's speed.
For a compound like N-Carbobenzyloxy-N'-isopropylhydrazine, studies might investigate its synthesis, decomposition, or its reactions with other molecules. For instance, in the context of disinfection by-product formation, studies on N-nitrosodimethylamine (NDMA) have proposed detailed mechanisms based on experimental observations. nih.gov A proposed mechanism for NDMA formation from dimethylamine (B145610) (DMA) and monochloramine involves the formation of a 1,1-dimethylhydrazine (B165182) intermediate, which is then oxidized. nih.gov A kinetic model was developed to validate this proposed pathway. nih.gov
Similarly, the solvolysis of benzyl (B1604629) chlorides has been shown to proceed through different mechanisms, such as a stepwise D_N + A_N mechanism or a concerted A_N D_N mechanism, depending on the electronic properties of the substituents. nih.gov Kinetic data, such as rate constants, are crucial in distinguishing between these pathways. nih.gov
A hypothetical kinetic analysis of a reaction involving this compound could involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). The data could then be fitted to different rate laws to determine the reaction order and rate constants, which are essential for understanding the mechanism.
Intermolecular Interaction Analysis and Solvent Effects
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in many chemical and biological processes. nih.gov The choice of solvent is also critical, as solvent molecules can interact with the solute and influence its properties and reactivity. researchgate.net
The effect of the solvent can be studied using both explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models (continuum models), which represent the solvent as a continuous medium with a specific dielectric constant. nih.gov Studies have shown that for neutral hydrogen-bonded complexes, the stability can increase in a more polar solvent if there is significant charge transfer between the interacting molecules. nih.gov Linear free energy relationships (LFERs) can also be used to correlate binding energies with solvent polarity scales. nih.gov
For this compound, intermolecular interaction analysis could be used to study its self-association or its interaction with other molecules. Understanding solvent effects would be crucial for predicting its behavior in different reaction media and for designing processes such as crystallization or extraction. The polarity of the solvent could influence the conformational equilibrium and the rates of reactions involving this compound. researchgate.net
Analytical Methodologies for the Characterization and Purity Assessment of N Carbobenzyloxy N Isopropylhydrazine and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of N-Carbobenzyloxy-N'-isopropylhydrazine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the carbobenzyloxy (Cbz) group and the isopropyl group are expected. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to show a singlet at approximately δ 5.15 ppm. The isopropyl group would present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The N-H protons of the hydrazine (B178648) moiety would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) group (around δ 156-157 ppm), the aromatic carbons (δ 128-136 ppm), the benzylic CH₂ carbon (around δ 67 ppm), and the carbons of the isopropyl group.
| ¹H NMR Predicted Data | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic (C₆H₅) | 7.30 - 7.40 (multiplet, 5H) |
| Benzylic (CH₂) | ~5.15 (singlet, 2H) |
| Hydrazine (NH) | Variable (broad singlet, 2H) |
| Isopropyl (CH) | ~3.50 (septet, 1H) |
| Isopropyl (CH₃) | ~1.15 (doublet, 6H) |
| ¹³C NMR Predicted Data | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Carbonyl (C=O) | ~156.5 |
| Aromatic (ipso-C) | ~136.0 |
| Aromatic (Ar-CH) | 128.0 - 128.5 |
| Benzylic (CH₂) | ~67.0 |
| Isopropyl (CH) | ~49.0 |
| Isopropyl (CH₃) | ~22.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which serves as a confirmation of its elemental composition. The technique provides a highly accurate mass measurement, typically to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₁H₁₆N₂O₂), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this calculated mass. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural confirmation. Common fragmentation pathways for this molecule would include the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group, and cleavage of the isopropyl group.
| HRMS Predicted Data for C₁₁H₁₆N₂O₂ | |
| Parameter | Value |
| Calculated Monoisotopic Mass | 208.1212 u |
| Expected [M+H]⁺ ion | 209.1285 m/z |
| Common Fragment Ions | m/z |
| [M - C₃H₇]⁺ (loss of isopropyl) | 165.0658 |
| [C₇H₇]⁺ (benzyl cation) | 91.0542 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the carbamate group, typically found in the region of 1690-1720 cm⁻¹. The N-H stretching vibrations of the hydrazine group would appear as one or two bands in the 3200-3400 cm⁻¹ region. nih.govresearchgate.net Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and benzyl CH₂ groups appears just below 3000 cm⁻¹. libretexts.org Additionally, characteristic peaks for aromatic C=C bond stretching would be present in the 1450-1600 cm⁻¹ range. libretexts.org
| IR Spectroscopy Predicted Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 (medium) |
| Aromatic C-H Stretch | 3030 - 3100 (medium) |
| Aliphatic C-H Stretch | 2850 - 2980 (medium-strong) |
| Carbonyl C=O Stretch (Carbamate) | 1690 - 1720 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 (medium, multiple bands) |
| C-O Stretch | 1220 - 1260 (strong) |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities. These methods are crucial for assessing the purity of the final product and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound like this compound. By using a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), components of a mixture are separated based on their differential partitioning between the two phases.
For purity assessment, a reversed-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent, injected onto a C18 column, and eluted using a gradient of an organic solvent (like acetonitrile) and water. A UV detector is commonly used for detection, as the benzene (B151609) ring in the Cbz group provides strong chromophoric activity. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
| Typical HPLC Parameters for Purity Assessment | |
| Parameter | Condition |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) |
| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Column Temperature | Ambient or 30 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical synthesis. A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent (typically silica (B1680970) gel), which is then placed in a chamber with a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity.
To monitor the synthesis of this compound from its precursors (e.g., isopropylhydrazine and benzyl chloroformate), three spots are typically applied to the TLC plate: the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot, representing the product, will appear. The product, being less polar than the hydrazine starting material, will have a higher Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Hypothetical TLC Monitoring of Synthesis | |
| Parameter | Description |
| Stationary Phase | Silica Gel G Plate |
| Mobile Phase (Eluent) | Ethyl Acetate (B1210297) / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
| Observation | The product (this compound) will have a higher Rf value than the more polar isopropylhydrazine starting material. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass fractions of its constituent elements. For this compound, with a chemical formula of C11H16N2O2, the theoretical elemental composition can be calculated. However, without experimental data from published research, a comparison between theoretical and actual findings to confirm the purity and composition of a synthesized batch is not possible.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 63.44 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 7.77 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.45 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.37 |
| Total | 208.29 | 100.00 |
Note: This table represents calculated theoretical values. Experimental data for this compound is not available in the reviewed literature.
Chiral Analysis Methodologies, if Applicable for Enantiomeric Purity
The structure of this compound possesses a chiral center at the isopropyl group's point of attachment to the hydrazine nitrogen, meaning it can exist as a pair of enantiomers. Consequently, chiral analysis would be crucial for determining the enantiomeric purity of a sample, which is particularly important in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities.
The primary technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
For hydrazine derivatives, chiral derivatization followed by analysis on a standard achiral column is another potential approach. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by conventional chromatography.
However, a specific, validated chiral HPLC method for the enantiomeric separation of this compound, including details on the appropriate chiral stationary phase, mobile phase composition, and detection parameters, has not been documented in the accessible scientific literature. Without such studies, a discussion of established methodologies for assessing the enantiomeric purity of this specific compound remains hypothetical.
Q & A
Basic: What are the recommended synthetic routes for N-carbobenzyloxy-N'-isopropylhydrazine, and what experimental conditions are critical for optimizing yield?
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Reacting isopropylhydrazine with a carbobenzyloxy (Cbz) protecting agent (e.g., benzyl chloroformate) under basic conditions (pH 8–10) at 0–5°C to prevent side reactions.
- Step 2: Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Critical Conditions: Maintain inert atmosphere (N₂/Ar) to avoid oxidation of hydrazine derivatives. Use anhydrous solvents (e.g., THF or DCM) and monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane). Yield optimization requires precise stoichiometric ratios (1:1.1 hydrazine:Cbz agent) and controlled addition rates .
Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 50°C to dissolve the crude product, followed by slow cooling to 4°C for crystal formation. This removes polar impurities.
- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, 0.1% TFA modifier) for high-purity isolation (>95%).
- Key Considerations: Pre-purify via flash chromatography (silica gel, 20–40% EtOAc in hexane) to reduce HPLC runtime and solvent consumption .
Basic: What analytical methods are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Confirm regiochemistry by observing characteristic peaks:
- Hydrazine NH protons at δ 6.8–7.2 ppm (DMSO-d6, broad singlet).
- Isopropyl methyl groups at δ 1.1–1.3 ppm (triplet, J = 6.5 Hz).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography: Resolve spatial conformation using single crystals grown via vapor diffusion (hexane/EtOAC).
- FT-IR: Validate C=O (Cbz group) stretch at ~1680–1720 cm⁻¹ .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in the context of byproduct formation?
Methodological Answer:
- Kinetic Modeling: Use computational tools (e.g., MATLAB or COPASI) to simulate reaction pathways, focusing on intermediates like 1,2-isopropylhydrazine dicarboxylate.
- Computational Fluid Dynamics (CFD): Model mixing efficiency in batch reactors to predict crystallization of byproducts (e.g., cocrystals with triphenylphosphine oxide).
- In Situ Monitoring: Employ Raman spectroscopy or LC-MS to track real-time byproduct profiles. Adjust agitation speed (200–400 rpm) to minimize cocrystal formation .
Advanced: What strategies are used to study the metabolic activation of this compound in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate the compound with human or rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench reactions at intervals (0–60 min) with ice-cold acetonitrile.
- LC-MS/MS Analysis: Detect reactive metabolites (e.g., acylating agents) using MRM transitions. Compare cytochrome P-450 (CYP) isoform contributions via chemical inhibitors (e.g., ketoconazole for CYP3A4).
- Covalent Binding Studies: Radiolabel the compound (³H/¹⁴C) and quantify adducts to hepatic proteins via scintillation counting .
Advanced: How can researchers assess the in vitro toxicity profile of this compound?
Methodological Answer:
- Cell Viability Assays: Use HepG2 or primary hepatocytes exposed to 0.1–100 µM compound for 24–72 hr. Measure IC50 via MTT or ATP luminescence.
- Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes (e.g., DCFH-DA) and flow cytometry to quantify oxidative stress.
- Glutathione Depletion: Monitor reduced glutathione (GSH) levels via Ellman’s reagent (DTNB) to assess electrophilic metabolite burden .
Advanced: How can contradictory data on the neurochemical effects of hydrazine derivatives be resolved?
Methodological Answer:
- Comparative Studies: Design parallel experiments with structurally related hydrazines (e.g., isopropylhydrazine vs. phenylhydrazine) under identical conditions (dose, exposure time).
- Neurotransmitter Quantification: Use HPLC-ECD to measure monoamine levels (e.g., serotonin, noradrenaline) in brain homogenates.
- Receptor Binding Assays: Evaluate affinity for 5-HT2A or α-adrenergic receptors via radioligand displacement (³H-ketanserin or ³H-prazosin).
- Statistical Modeling: Apply multivariate analysis (PCA or ANCOVA) to disentangle confounding variables (e.g., metabolic rate differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
